Peforelin, like other GnRH analogs, is synthesized via Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, leveraging its orthogonality and avoidance of harsh HF cleavage conditions. The process initiates with Fmoc-protected C-terminal amino acid (e.g., Gly-NH₂) anchored to a Wang or Rink amide resin (loading capacity: 0.3–0.8 mmol/g) [2] [4]. Sequential coupling employs activating reagents like bromo-tris-pyrrolidone-phosphonium hexafluorophosphate (PyBrop) due to its efficiency in minimizing racemization, particularly for sterically hindered residues [2]. Each coupling cycle involves:
The GnRH decapeptide backbone requires precise incorporation of non-natural amino acids (e.g., D-aromatic residues at position 3). After chain assembly, the peptide is cleaved from the resin using TFA-based cocktails (TFA:water:triisopropylsilane, 92.5:5:2.5 v/v) for 2–4 hours [2] [6]. This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for Ser/Tyr, trityl for His/Asn). Crude peptide precipitates in cold diethyl ether, yielding peforelin-TFA complexes. HPLC purification (C18 columns with TFA-containing mobile phases) isolates the pure peptide-TFA salt [6].
Table 1: Key SPPS Parameters for Peforelin Synthesis
Parameter | Condition/Reagent | Purpose | Reference |
---|---|---|---|
Resin | Rink Amide MBHA (0.7 mmol/g) | C-terminal amide anchoring | [2] |
Activation Reagent | PyBrop | High-efficiency coupling, low racemization | [2] |
Cleavage Cocktail | TFA/H₂O/TIPS (95:2.5:2.5) | Resin cleavage & global deprotection | [2] |
Purification | RP-HPLC (0.1% TFA in H₂O/ACN gradients) | Isolation of peptide-TFA salt, removal of impurities | [6] |
Critical Residues | D-Pal³, hArg(Et)₂⁸ | Requires extended coupling times (60-90 min) | [9] |
Trifluoroacetic acid serves a tripartite role in peforelin manufacturing: as an ion-pairing agent, solubilizer, and stabilizer. During reverse-phase HPLC (RP-HPLC), TFA (typically 0.05–0.1% v/v in water/acetonitrile mobile phases) interacts with basic residues (Arg⁸, His²) via ion-pairing, sharpening elution peaks and improving resolution. This reduces hydrophobic tailing, increasing purity to >98% [2] [6]. Post-purification, the peptide exists as a trifluoroacetate salt (peforelin·xTFA, where x = 2–3, reflecting protonation sites). Lyophilization of the HPLC eluent yields a stable, hygroscopic white powder [1] [5].
TFA enhances stability through:
The trifluoroacetate counterion is not inert; it forms specific, structure-stabilizing complexes with aromatic residues, effectively acting as a dynamic scaffold in the peptide’s hydrophobic core. [6]
Peforelin’s antagonism stems from D-amino acid substitutions at positions 3 and 8, disrupting GnRH receptor activation. Position 3 (native Trp) is replaced by D-Pal (3-(3-pyridyl)-D-alanine) or similar D-aromatic residues. This D-configuration prevents the β-II turn formation crucial for agonist signaling while enhancing hydrophobic receptor contacts [9]. Position 8 (native Arg) incorporates hydrophobic, bulky residues like D-hArg(Et)₂ (N⁵, N⁵-diethyl-homoarginine) or Aph(Hor) (4-amino-4-carboxy-tetrahydro-2H-pyran-4-yl)acetyl) [9] [2]. These modifications confer:
Table 2: Impact of Position 3 & 8 Modifications on GnRH Analogs
Analog | Position 3 | Position 8 | Relative Binding Affinity (GnRH=1) | Plasma Half-life (h) | Reference |
---|---|---|---|---|---|
Native GnRH | Trp | Arg | 1.0 | 0.08 | [4] |
Peforelin | D-Pal | D-hArg(Et)₂ (presumed) | ~15-20 | 8-12 | [9] |
Cetrorelix | D-Pal | D-Cit | 10.5 | 12-16 | [9] |
Ganirelix | D-Pal | D-hArg(Et)₂ | 18.3 | 13-18 | [9] |
Degarelix | D-Pal | Aph(Hor) | 25.1 | >48 | [9] |
Nα-Methylation (addition of -CH₃ to the peptide backbone nitrogen) is a critical strategy for optimizing GnRH antagonists like peforelin. Its effects are position-dependent:
Comparative studies reveal trade-offs: While Nα-Me-D-Pal³ in ozarelix increases metabolic stability (t₁/₂ = 18h vs. 12h for unmethylated), it may reduce binding affinity by 30% due to altered side-chain geometry. Conversely, Nα-Me-Tyr⁵ in some analogs improves affinity 2-fold without compromising stability [9]. Peforelin’s specific methylation pattern is undisclosed, but SPPS allows selective incorporation using Fmoc-Nα-methyl-amino acids with extended coupling times [2].
The strategic placement of Nα-methyl groups is a balancing act: enhancing stability and proteolytic resistance while preserving the precise side-chain orientation required for high-affinity receptor antagonism. [9]
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